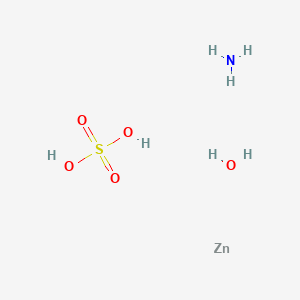

Sulfuric acid amine hydrate ZINC

Description

Historical Evolution of Research on Zinc(II) Coordination Chemistry

The investigation into coordination compounds dates back to antiquity with the use of pigments like Prussian blue, but a systematic understanding began to form much later. The foundational modern theory of coordination chemistry was laid by Alfred Werner in the late 19th and early 20th centuries. His work with metal-ammine complexes, including those of platinum and cobalt, established the concepts of primary and secondary valencies, which are now understood as oxidation state and coordination number, respectively.

Research into zinc(II) coordination chemistry evolved alongside this broader understanding. Initially, studies focused on simple salts and their "double salt" combinations, such as ZnCl2·2CsCl. mdpi.com The reasons for these fixed ratios were not clear at first. Werner's postulates provided the framework to understand these as coordination complexes with specific geometries.

In the context of zinc, its d10 electron configuration means it does not exhibit the ligand field stabilization effects seen in many other transition metals. nih.gov This property makes its coordination geometry highly flexible and dependent on factors like ligand size, charge, and steric hindrance. Early research characterized zinc(II) in many of its compounds as having a tetrahedral or octahedral geometry. nih.govoup.com The development of advanced analytical techniques, such as X-ray crystallography, allowed for the precise determination of these structures, revealing the intricate ways zinc(II) coordinates with various ligands, including the simple but vital water molecule in its hydrated form, [Zn(H₂O)₆]²⁺. rsc.org The ongoing research into zinc(II) coordination is crucial, as zinc plays vital roles as a catalytic or structural component in an estimated 10% of all human proteins. nih.govijtsrd.com

Fundamental Principles of Zinc(II) Complexation in Aqueous Environments

The coordination chemistry of zinc(II) in water is complex and foundational to its role in many systems. nih.gov When a zinc salt is dissolved in water, the Zn²⁺ ion is readily hydrated, forming an aqua complex.

Lewis Acidity and Hydrolysis: The Zn²⁺ ion is a strong Lewis acid. mdpi.com This acidity is significant in aqueous solutions where coordinated water molecules are polarized. This polarization facilitates the dissociation of a proton (hydrolysis), forming hydroxo-complexes and making solutions of zinc salts mildly acidic. nih.govuncw.edu The pKa for the hydrolysis of [Zn(H₂O)₆]²⁺ is approximately 9.0. nih.gov

Ligand Exchange: The ligands in the coordination sphere of zinc(II) are typically labile, meaning they can be exchanged rapidly with other ligands present in the solution. This dynamic nature is crucial for the catalytic function of many zinc-containing enzymes. oup.com

Significance of Amine and Sulfate (B86663) Ligands in Zinc(II) Coordination Architectures

Amine and sulfate ligands play distinct and important roles in the formation of zinc(II) coordination complexes.

Amine Ligands: Zinc(II), being a hard acid, forms strong complexes with first-row donor atoms like nitrogen. mdpi.com Amine ligands (containing N-donor atoms) are thus very effective in coordinating with zinc. These can range from simple ammonia (B1221849) (ammine) molecules to more complex organic amines and polyamines. rsc.orgnih.gov The coordination of amine ligands can significantly influence the electronic properties and stability of the resulting complex. researchgate.net For instance, in many biological systems, zinc is coordinated by nitrogen atoms from the side chains of amino acids like histidine. oup.com

Sulfate Ligands: The sulfate ion (SO₄²⁻) is an inorganic anion that can act as a ligand for zinc(II). ijtsrd.com It can coordinate in several ways:

Monodentate: The sulfate ion binds to the zinc center through one of its oxygen atoms. researchgate.net

The combination of both amine and sulfate ligands in a single system allows for the construction of diverse and complex coordination architectures, where the final structure is a result of the interplay between the hard Zn(II) center and the properties of the N- and O-donor ligands.

Contextualizing Hydration within Zinc(II) Coordination Spheres and Supramolecular Assemblies

Hydration, the interaction with water molecules, is a critical factor in the coordination chemistry of zinc(II), influencing both the primary coordination sphere and the formation of larger supramolecular structures.

Primary and Secondary Coordination Spheres: Water molecules can be directly bonded to the zinc(II) ion, forming part of the primary coordination sphere as seen in the [Zn(H₂O)₆]²⁺ ion. rsc.org Beyond this, a secondary coordination sphere exists where water molecules are not directly bonded to the metal but are organized through hydrogen bonds with the primary ligands (including other coordinated water molecules). rsc.org The strong polarizing effect of the Zn(II) ion enhances this hydrogen bonding. rsc.org

Role in Supramolecular Assemblies: Water molecules are fundamental in building larger, ordered structures known as supramolecular assemblies. They can act as bridges between complex units through hydrogen bonding, linking them into extended one-, two-, or three-dimensional networks. researchgate.netnih.gov For example, water of crystallization can form hydrogen-bonded bridges between neighboring carboxylate ligands of separate zinc complexes, dictating the crystal packing. nih.gov This intricate network of hydrogen bonds involving water is often crucial for the stability and final architecture of the solid-state structure. nih.gov The rearrangement and interaction of these hydration layers play a significant role in the stability and function of many materials, from hydrogels to biological macromolecules. nih.govacs.org

Interactive Table: Coordination Properties of Zinc(II) with Various Ligands

Structure

2D Structure

Properties

Molecular Formula |

H7NO5SZn |

|---|---|

Molecular Weight |

198.5 g/mol |

IUPAC Name |

azane;sulfuric acid;zinc;hydrate |

InChI |

InChI=1S/H3N.H2O4S.H2O.Zn/c;1-5(2,3)4;;/h1H3;(H2,1,2,3,4);1H2; |

InChI Key |

GMRYSHZVWPTLCH-UHFFFAOYSA-N |

Canonical SMILES |

N.O.OS(=O)(=O)O.[Zn] |

Origin of Product |

United States |

Synthetic Methodologies for Zinc Amine Sulfate Hydrate Complexes

Direct Precipitation and Crystallization Routes from Aqueous Solutions

Direct precipitation from aqueous solutions is one of the most straightforward and widely used methods for synthesizing zinc amine sulfate (B86663) hydrate (B1144303) complexes. This technique typically involves combining aqueous solutions of a soluble zinc salt and an amine ligand, leading to the precipitation or crystallization of the desired complex upon reaching supersaturation. The process relies on the principles of solubility and chemical equilibrium in solution. jeeadv.ac.in

A common reaction involves the mixing of zinc sulfate with an ammonia (B1221849) solution (ammonium hydroxide), which can lead to the precipitation of zinc hydroxide (B78521). scribd.com In a more direct synthesis of a double salt, an aqueous solution is prepared containing zinc (II), ammonium (B1175870), and sulfate ions, from which the target complex, ammonium zinc sulfate hexahydrate, is crystallized. google.com The reaction proceeds as follows:

ZnSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Zn(SO₄)₂·6H₂O google.com

The yield and purity of the product are influenced by factors such as pH, temperature, and the concentration of reactants. For instance, preparing the reaction solution with a pH between -0.5 and 8.5 and carrying out crystallization at temperatures ranging from -5 to 35 °C are crucial for optimizing the synthesis of zinc-ammonium sulfate hexahydrate. google.com

Utilization of Zinc Sulfate Heptahydrate as a Precursor

Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is a commonly employed precursor in the synthesis of these complexes. wikipedia.orgsigmaaldrich.comamericanelements.com As the most common hydrated form of zinc sulfate, it is readily available and highly soluble in water, making it an ideal source of zinc ions in aqueous synthesis routes. wikipedia.orgpatsnap.com Its use is documented in various precipitation and crystallization methods. nih.govfrontiersin.org

For example, the synthesis of ammonium zinc sulfate hexahydrate is achieved by dissolving zinc sulfate heptahydrate and ammonium sulfate in water, followed by crystallization. google.com Similarly, coordination complexes can be formed by reacting zinc sulfate heptahydrate with amine ligands like o-phenanthroline in a water-ethanol solution. researchgate.net The dissociation of zinc sulfate hydrate in water releases the hydrated zinc aquo complex, [Zn(H₂O)₆]²⁺, which is then available to react with the amine ligands present in the solution. wikipedia.orgpatsnap.com

| Complex Name | Precursors | Amine Ligand | Synthesis Method | Reference |

|---|---|---|---|---|

| Ammonium Zinc Sulfate Hexahydrate | Zinc Sulfate Heptahydrate, Ammonium Sulfate | Ammonia/Ammonium | Direct crystallization from aqueous solution | google.com |

| Triaqua(1,10-phenanthroline)(sulfato)zinc(II) | Zinc Sulfate Heptahydrate | o-Phenanthroline | Reaction in water-ethanol solution | researchgate.net |

| Tetraamminecopper(II) Sulfate | Copper Sulfate, Ammonia | Ammonia | Reaction with ammonia solution (Illustrative of amine complex formation) | scribd.com |

Amine Ligand Variation and its Influence on Complex Formation

The choice of amine ligand is a critical factor that profoundly influences the structure, coordination geometry, and properties of the resulting zinc complex. Varying the amine ligand—from simple ammonia to more complex chelating agents like ethylenediamine (B42938) or bulky pyridinate ligands—allows for fine-tuning of the final product. mdpi.comfrontiersin.org

Different amines can lead to complexes with distinct coordination behaviors and geometries. For instance, the use of different amido-pyridinate ligands in reactions with a zinc source can result in dimeric complexes with varied core motifs, such as a six-membered ring versus a centrosymmetric eight-membered ring. frontiersin.org The steric and electronic properties of the amine, as well as the number of donor atoms, dictate how it binds to the zinc center. acs.orgacs.org

While not sulfate-based, studies on zinc acetate-amine precursors for ZnO synthesis demonstrate this principle effectively. The use of different amines like tris(hydroxymethyl)aminomethane (Tris), 2-thiazolamine, hydrazine, and ethylenediamine as ligands leads to significant variations in the particle size and morphology of the final zinc oxide product, showcasing the powerful influence of the amine ligand. mdpi.com

| Amine Ligand | Precursor System | Observed Influence | Reference |

|---|---|---|---|

| Tris, 2-Thiazolamine, Hydrazine, Ethylenediamine | Zinc Acetate (B1210297) | Alters the particle size and aspect ratio of the resulting ZnO nanoparticles. | mdpi.com |

| Amido-pyridinate ligands with different pendant arms | ZnEt₂ | Results in different coordination geometries and core ring structures (e.g., 6-membered vs. 8-membered rings). | frontiersin.org |

| N,N'-dimethylethylendiamine | Zinc Acetate, Phosphoric Acid | Acts as a structure-directing agent, leading to different zinc phosphate (B84403) dimensionalities at different temperatures. | nih.gov |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including zinc amine sulfate hydrates, that may not be accessible through simple precipitation. These methods involve carrying out the synthesis in a sealed vessel, such as a Teflon-lined autoclave, at elevated temperatures and pressures. nih.govmdpi.comresearchgate.net

These approaches can yield materials with varying dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. nih.gov For example, the hydrothermal reaction of zinc sources with phosphoric acid and an amine template like homopiperazine (B121016) can produce zinc phosphates with 1D, 2D, or 3D structures depending on the specific reaction conditions. nih.gov The amine often acts as a solvent, a reactant, and a template simultaneously. nih.gov

In solvothermal synthesis, non-aqueous solvents are used. This can lead to the incorporation of the organic amine as a bridging ligand within the final structure, creating novel hybrid organic-inorganic materials. nih.gov The use of triethanolamine (B1662121) (TEA) in the solvothermal synthesis of ZnO, for example, has been shown to affect both the nucleation and crystal growth stages, demonstrating the ligand's role in controlling particle morphology. irb.hr

Templating Effects and Self-Assembly Processes in Complex Formation

The formation of many zinc amine complexes is governed by templating effects and self-assembly, where the amine ligand acts as a "structure-directing agent" (SDA). nih.gov In this process, the inorganic components (zinc ions and sulfate anions) organize around the organic amine molecules, which serve as a template. The final structure of the inorganic framework is thus directed by the size, shape, and charge distribution of the amine template.

Hydrothermal synthesis of zinc phosphates provides clear examples of this phenomenon. By using N,N'-dimethylethylendiamine as an SDA, different crystalline zinc phosphate structures can be obtained from the same reaction mixture simply by changing the temperature. nih.gov This demonstrates that the amine template guides the assembly of ZnO₄ and PO₄ tetrahedra into specific one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. nih.govnih.gov

Self-assembly through weaker interactions, such as hydrogen bonds, is also crucial, particularly in the formation of hydrated complexes. nih.gov Water molecules and amine ligands can participate in extensive hydrogen-bonding networks that stabilize the crystal lattice. nih.gov The coordination of metal ions like Zn²⁺ with amino acids can also induce self-assembly, where the metal ion promotes nucleation and regulates the morphology of the resulting crystalline structure. nih.gov

Green Chemistry Considerations in Synthesis Protocols

Modern synthetic chemistry places increasing emphasis on green and sustainable practices. In the context of zinc amine sulfate hydrate synthesis, this involves using environmentally benign solvents, reducing waste, and utilizing renewable or waste feedstocks.

A key green approach is the use of water as a solvent, which is non-toxic and readily available. researchgate.net Another strategy involves replacing potentially toxic amine ligands with biocompatible alternatives, such as amino acids. For example, ZnO nanoparticles have been synthesized via the decomposition of a Zn(II) Schiff base complex derived from the amino acid alanine, a process that uses water as the solvent and produces no polluting byproducts. researchgate.net The use of biological extracts, such as from brown algae or other plants, as capping or precipitating agents also represents a green synthetic route. nih.govyoutube.com

Furthermore, a significant green chemistry principle is the utilization of industrial waste as a raw material. Spent galvanizing electrolyte, a waste product of the galvanizing industry, can be used as a source of zinc for the production of zinc-ammonium sulfate hexahydrate, simultaneously reducing the cost of the final product and remediating toxic industrial waste. google.com

Advanced Structural Elucidation of Zinc Amine Sulfate Hydrate Complexes

Single-Crystal X-ray Diffraction Analysis

Determination of Coordination Geometries Around Zinc(II) Centers

The zinc(II) ion, with its d¹⁰ electron configuration, exhibits flexibility in its coordination geometry, commonly adopting tetrahedral, trigonal bipyramidal, and octahedral arrangements. researchgate.netwikipedia.org In zinc amine sulfate (B86663) hydrate (B1144303) complexes, the specific geometry is influenced by the nature of the amine ligand, the coordination mode of the sulfate anion, and the presence of water molecules.

Octahedral Geometry: This is a frequent coordination environment for Zn(II) in these complexes. For instance, in triaqua(1,10-phenanthroline-N,N′)(sulfato-O)zinc(II) hydrate, the zinc center is octahedrally coordinated to two nitrogen atoms from the phenanthroline ligand, three oxygen atoms from water molecules, and one oxygen atom from the sulfate group. researchgate.net Similarly, in catena-poly[[diaqua(2,2′-bipyridyl-N,N′)zinc(II)]-μ-(sulfato-O:O′)], the zinc atom also displays a distorted octahedral geometry. researchgate.net In the mixed Tutton salt, (NH₄)₂Mn₀.₅Zn₀.₅(SO₄)₂(H₂O)₆, the zinc/manganese site is surrounded by six water molecules in an octahedral arrangement.

Tetrahedral Geometry: While less common in these specific hydrated complexes, tetrahedral coordination is a well-known geometry for zinc. researchgate.net In the dimeric complex bis(μ-sulfato-O:O′)bis[(2,9-dimethyl-1,10-phenanthroline-N,N′)zinc(II)], the zinc centers adopt a tetrahedral coordination. researchgate.net

Trigonal Bipyramidal Geometry: Five-coordinate geometries are less common but have been observed in some zinc complexes, particularly with sterically demanding ligands. researchgate.netwikipedia.org

Interactive Data Table: Coordination Geometries in Selected Zinc Amine Sulfate Hydrate Complexes

| Compound | Coordination Geometry around Zn(II) | Reference |

| triaqua(1,10-phenanthroline-N,N′)(sulfato-O)zinc(II) hydrate, [Zn(SO₄)(C₁₂H₈N₂)(H₂O)₃]·H₂O | Octahedral | researchgate.net |

| bis(μ-sulfato-O:O′)bis[(2,9-dimethyl-1,10-phenanthroline-N,N′)zinc(II)], [Zn₂(SO₄)₂(C₁₄H₁₂N₂)₂] | Tetrahedral | researchgate.net |

| catena-poly[[diaqua(2,2′-bipyridyl-N,N′)zinc(II)]-μ-(sulfato-O:O′)], [Zn(SO₄)(C₁₀H₈N₂)(H₂O)₂]n | Octahedral | researchgate.net |

| (NH₄)₂Mn₀.₅Zn₀.₅(SO₄)₂(H₂O)₆ | Octahedral |

Elucidation of Sulfate Coordination Modes (Monodentate, Bidentate, Bridging)

The sulfate anion (SO₄²⁻) can coordinate to metal centers in several ways, acting as a monodentate, bidentate, or bridging ligand. wikipedia.org The specific coordination mode observed in zinc amine sulfate hydrate complexes depends on the stoichiometry and the nature of the other ligands present.

Monodentate Coordination: In this mode, the sulfate ion binds to the zinc center through only one of its oxygen atoms. An example is found in triaqua(1,10-phenanthroline-N,N′)(sulfato-O)zinc(II) hydrate. researchgate.net

Bidentate Coordination: Here, the sulfate ion chelates to the zinc center using two of its oxygen atoms.

Bridging Coordination: The sulfate ion can bridge two different zinc centers, leading to the formation of dimeric or polymeric structures. This is observed in bis(μ-sulfato-O:O′)bis[(2,9-dimethyl-1,10-phenanthroline-N,N′)zinc(II)] and catena-poly[[diaqua(2,2′-bipyridyl-N,N′)zinc(II)]-μ-(sulfato-O:O′)]. researchgate.net In these cases, the sulfate acts as a bidentate bridge. researchgate.net

The coordination mode of the sulfate ligand plays a crucial role in determining the dimensionality of the resulting structure, from discrete monomers to extended one-, two-, or three-dimensional networks.

Characterization of Amine Ligand Conformations and Coordination

Amine ligands, which are organic molecules containing nitrogen atoms with lone pairs of electrons, act as Lewis bases and coordinate to the zinc(II) center. byjus.com The specific amine used significantly influences the structure of the resulting complex.

Analysis of Hydration Water Molecule Integration within the Crystal Lattice

Water molecules in zinc amine sulfate hydrate complexes can be categorized into two types: coordinated water and lattice water.

Coordinated Water: These water molecules are directly bonded to the zinc(II) ion, completing its coordination sphere. For example, in triaqua(1,10-phenanthroline-N,N′)(sulfato-O)zinc(II) hydrate, three water molecules are directly attached to the zinc center. researchgate.net

Lattice Water: These water molecules are not directly bonded to the metal ion but are incorporated into the crystal lattice. youtube.com They are held in place by hydrogen bonds with the coordinated water molecules, the sulfate anions, and sometimes the amine ligands. researchgate.netjddtonline.info For example, in the aforementioned complex, there is one additional water molecule present in the crystal lattice for each formula unit. researchgate.net

The arrangement and interactions of these water molecules are crucial in stabilizing the crystal structure through extensive hydrogen-bonding networks. researchgate.netjddtonline.info

Neutron Diffraction Studies for Hydrogen Atom Location and Hydrogen Bonding Networks

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms. Neutron diffraction is a complementary technique that is particularly sensitive to the scattering from hydrogen nuclei (protons). This makes it an invaluable tool for accurately locating hydrogen atoms and, consequently, for elucidating the details of hydrogen bonding networks within the crystal structure. researchgate.net

In zinc amine sulfate hydrate complexes, hydrogen bonds involving the amine ligands, coordinated water molecules, lattice water molecules, and sulfate anions are ubiquitous. These interactions play a critical role in dictating the final three-dimensional packing of the molecules in the crystal. Neutron diffraction studies can provide precise information on the O-H···O, N-H···O, and C-H···O hydrogen bond distances and angles, offering a more complete understanding of the forces that hold the crystal lattice together.

Supramolecular Interactions and Crystal Engineering Principles

Hydrogen Bonding: As discussed, this is a dominant force in these systems, creating intricate networks that link the complex units together. nih.gov Water molecules and sulfate ions are key players in mediating these interactions. nih.gov

π-π Stacking: In complexes containing aromatic amine ligands like phenanthroline or bipyridyl, π-π stacking interactions between the aromatic rings of adjacent ligands can contribute to the stability of the crystal structure. nih.gov

By understanding and controlling these supramolecular interactions, it is possible to apply principles of crystal engineering to design and synthesize new zinc amine sulfate hydrate complexes with desired structures and properties. For instance, by systematically varying the amine ligand or the crystallization conditions, one can influence the coordination geometry, the sulfate binding mode, and the resulting hydrogen-bonding network, leading to the formation of novel supramolecular architectures.

Intermolecular Hydrogen Bonding Networks involving Hydrate Water and Sulfate

Hydrogen bonding is a dominant force in the crystal engineering of zinc amine sulfate hydrates, orchestrating the assembly of individual complex units into stable, extended lattices. These networks primarily involve the hydrate (water) molecules and the sulfate anions, which act as crucial hydrogen bond donors and acceptors, respectively.

In the fundamental case of hydrated zinc sulfate without amine ligands, such as zinc sulfate heptahydrate (ZnSO₄·7H₂O), the crystal structure is composed of hexa-aqua-zinc(II) cations, [Zn(H₂O)₆]²⁺. wikipedia.orgquora.com These octahedral cations, along with sulfate anions and an additional interstitial water molecule, are interconnected by an extensive network of hydrogen bonds. wikipedia.orgquora.com

When amine ligands are introduced, they typically displace the coordinated water molecules to form complexes like tetraamminezinc(II), [Zn(NH₃)₄]²⁺. In the hydrated forms of these complexes, the remaining water molecules (either coordinated to the zinc or as lattice water) and the N-H groups of the amine ligands become primary donors for hydrogen bonds. The oxygen atoms of the sulfate anion are potent hydrogen bond acceptors, leading to a variety of interactions that stabilize the crystal structure. science.gov

For instance, in structures analogous to (ZnSO₃)₂(2,2'-bipy)H₂O, the hydrate water molecules form robust hydrogen bonds with the anions. nih.gov The stability and structure of these complexes are significantly influenced by these interactions, which can link different complex units together. researchgate.net The result is a complex web of O-H···O(sulfate), N-H···O(sulfate), and O-H(water)···N(amine) bonds that define the supramolecular assembly.

Table 1: Potential Hydrogen Bonding Interactions in Zinc Amine Sulfate Hydrate Complexes

| Donor Group | Acceptor Group | Bond Type | Significance in Crystal Lattice |

| Amine (N-H) | Sulfate (O=S) | N-H···O | Links cationic complexes to sulfate anions. |

| Hydrate (O-H) | Sulfate (O=S) | O-H···O | Connects water molecules to anions, often forming bridges. |

| Hydrate (O-H) | Amine (N) | O-H···N | Can link water molecules to aromatic amine ligands. |

| Coordinated Water (O-H) | Lattice Water (O) | O-H···O | Extends the hydrogen-bonding network between water molecules. |

Pi-Stacking and Other Non-Covalent Interactions

When the amine ligands in the complex are aromatic (e.g., pyridine, 2,2'-bipyridine (B1663995), 1,10-phenanthroline), π-stacking interactions become a significant structure-directing force. wikipedia.org These non-covalent interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings and play a critical role in the formation of higher-dimensional structures.

A clear example is observed in metal-sulfite polymers like (ZnSO₃)₂(2,2'-bipy)H₂O, where π-π interactions between the 2,2'-bipyridine ligands of adjacent one-dimensional chains help to assemble them into two-dimensional sheets. nih.govnih.gov Similarly, in complexes like [Zn₂(pydco)(phen)₂Cl₂]·2H₂O, π-stacking among the phenanthroline ligands contributes to the creation of a 2D supramolecular network. rsc.org These interactions are typically characterized by centroid-to-centroid distances of 3.5 to 3.9 Å. researchgate.net It is noteworthy that the most stable arrangement is often a parallel-displaced or staggered stacking rather than a direct face-to-face orientation. wikipedia.org

Anion-π Interactions: The electron-rich sulfate anion can interact favorably with the electron-deficient face of an aromatic ring. researchgate.net

C-H···π Interactions: The hydrogen atoms of the aromatic ligands can interact with the π-system of an adjacent ring.

Unusual Amino···π Interactions: In some structures, the amino group itself can interact with an aromatic system, further stabilizing the crystal lattice. researchgate.net

These varied and often cooperative non-covalent interactions are essential in dictating the final, intricate three-dimensional architecture of the crystals.

Table 2: Examples of Zinc Amine Complexes with π-Stacking Interactions

| Compound | Aromatic Ligand | Centroid-Centroid Distance (Å) | Structural Role of π-Stacking |

| (ZnSO₃)₂(2,2'-bipy)H₂O nih.govnih.gov | 2,2'-bipyridine | Not specified | Links 1D chains into 2D sheets. |

| [Ni(phen)₂Cl]Cl·3H₂O (analogue) researchgate.net | 1,10-phenanthroline | 3.53 | Formation of anion-π/π-π/π-anion assembly. |

| [Cu(phen)₂Cl]Cl·4H₂O (analogue) researchgate.net | 1,10-phenanthroline | 3.87 | Stabilizes crystal packing. |

Formation of One-, Two-, and Three-Dimensional Polymeric Architectures

The combination of strong coordination bonds between the zinc center and amine ligands with the weaker, directional forces of hydrogen bonding and π-stacking allows for the construction of coordination polymers with varying dimensionalities. nih.govresearchgate.net

One-Dimensional (1D) Architectures: The most fundamental polymeric form is a 1D chain. These can be simple linear or zig-zag chains, as seen in {Zn(4bpu)(OAc)₂}n, or more complex structures like the rail-like double-chains found in (ZnSO₃)Py. nih.govresearchgate.net In these systems, bifunctional amine ligands typically bridge zinc centers to create the initial chain.

Two-Dimensional (2D) Architectures: 1D chains can self-assemble into 2D layers or sheets through intermolecular forces. In (ZnSO₃)₂(2,2'-bipy)H₂O, a combination of π-stacking and hydrogen bonds links the chains into a layered structure. nih.gov In other cases, such as (ZnSO₃)₂(TMDPy), longer bridging ligands can directly connect the inorganic chains into a 2D sheet. nih.gov These layers can be corrugated or planar depending on the geometry of the ligands and the coordination environment of the zinc ion.

Three-Dimensional (3D) Architectures: The highest level of organization is the formation of a 3D framework. This is typically achieved by cross-linking 2D layers with additional bridging ligands, often referred to as "pillars." For example, in the analogous compound (MnSO₃)₂en, 2D layers are pillared by ethylenediamine (B42938) molecules, creating a robust 3D framework with a defined topology. nih.gov This pillaring strategy is a common and effective method for extending dimensionality in coordination polymers.

Table 3: Dimensionality in Zinc Amine Sulfate (or Analogue) Complexes

| Compound/Analogue | Dimensionality | Bridging Ligand(s) | Key Extending Interaction(s) |

| (ZnSO₃)Py nih.gov | 1D | Pyridine, Sulfite | Zn-N, Zn-O coordination |

| {Zn(4bpu)(OAc)₂}n researchgate.net | 1D | 1,3-di(pyridin-4-yl)urea | Zn-N coordination |

| (ZnSO₃)₂(2,2'-bipy)H₂O nih.gov | 2D | 2,2'-bipyridine, Sulfite | Hydrogen bonding, π-stacking |

| (ZnSO₃)₂(TMDPy) nih.gov | 2D | 4,4'-trimethylenedipyridine | Zn-N coordination |

| (MnSO₃)₂en nih.gov | 3D | Ethylenediamine, Sulfite | Zn-N coordination (pillaring) |

Investigating Isomerism and Polymorphism in Zinc Amine Sulfate Hydrates

The structural diversity of zinc amine coordination polymers also extends to the phenomena of isomerism and polymorphism, where the same chemical components can adopt different crystal structures. researchgate.net These subtle structural variations are highly sensitive to synthesis conditions such as the choice of solvent, temperature, or the presence of additives.

Supramolecular isomerism refers to compounds that have the same coordination sphere but differ in their extended solid-state structure. This category includes:

Polymorphism: Different crystal packing arrangements of the exact same chemical entity.

Pseudopolymorphism: Different crystal structures arising from the inclusion of different solvent molecules into the lattice. These are technically different compounds but are closely related structural isomers. researchgate.net

A compelling illustration of these phenomena is found in a series of zinc coordination polymers constructed from the ligand 1,3-di(pyridin-4-yl)urea (4bpu). Researchers have demonstrated that reacting Zn(OAc)₂·2H₂O with 4bpu in different solvents yields a series of four pseudopolymorphs. researchgate.net While all four compounds—{Zn(4bpu)(OAc)₂}n, {Zn(4bpu)(OAc)₂}n, {Zn(4bpu)(OAc)₂}n, and {Zn(4bpu)(OAc)₂}n—feature 1D zig-zag polymeric chains, they exhibit distinct crystal packing and hydrogen-bonding networks due to the different included solvent molecules. researchgate.net

Even more remarkably, the same research showed that true polymorphism could be induced by additives. In the same solvent (methanol), two different polymorphs, 1α and 1β, were synthesized. Single-crystal X-ray diffraction revealed that while 1α consists of the expected 1D zig-zag chains, polymorph 1β exhibits a completely different 1D triple-stranded ladder structure. researchgate.net This highlights the profound impact that subtle changes in the crystallization environment can have on the final supramolecular architecture.

Table 4: Examples of Isomerism in Zinc Amine Coordination Polymers

| Compound Formula | Isomer Type | Synthesis Condition | Resulting Structural Motif |

| {Zn(4bpu)(OAc)₂}n researchgate.net | Pseudopolymorph | Methanol solvent | 1D zig-zag chain |

| {Zn(4bpu)(OAc)₂}n researchgate.net | Pseudopolymorph | Ethanol solvent | 1D zig-zag chain |

| {Zn(4bpu)(OAc)₂}n researchgate.net | Pseudopolymorph | Ethylene glycol solvent | 1D zig-zag chain |

| {Zn(4bpu)(OAc)₂}n researchgate.net | Pseudopolymorph | Water solvent | 1D zig-zag chain |

| {Zn(4bpu)(OAc)₂}n (1α) researchgate.net | Polymorph | Methanol + additive A | 1D zig-zag chain |

| {Zn₃(4bpu)₃(OAc)₆₂}n (1β) researchgate.net | Polymorph | Methanol + additive B | 1D triple-stranded ladder |

Advanced Spectroscopic Characterization of Zinc Amine Sulfate Hydrate Complexes

Vibrational Spectroscopy (FTIR, Raman) for Ligand Coordination Confirmation

Analysis of Sulfate (B86663) Vibrational Modes

The sulfate ion (SO₄²⁻), a tetrahedral molecule, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bending mode (ν₄). In its free, uncoordinated state with Td symmetry, only the ν₃ and ν₄ modes are infrared active, while all four modes are Raman active. However, upon coordination to a metal ion like zinc, the symmetry of the sulfate group is lowered, leading to changes in the number and frequencies of the observed vibrational bands. mdpi.comresearchgate.net

This reduction in symmetry can cause the splitting of degenerate modes and the appearance of formerly infrared- or Raman-inactive modes. For instance, the coordination of sulfate can lead to the appearance of the ν₁ band in the FTIR spectrum and the splitting of the ν₃ and ν₄ bands. The magnitude of these changes provides valuable information about the coordination mode of the sulfate ligand (e.g., monodentate, bidentate chelating, or bridging). researchgate.netmdpi.com Studies on various zinc sulfate hydrates have shown that the ν₁ mode of the sulfate group appears as a strong band in the Raman spectra, with its position shifting depending on the hydration state. mdpi.com For example, the ν₁ band is observed at 982 cm⁻¹ in aqueous zinc sulfate solution and in the heptahydrate and hexahydrate forms, while it shifts to higher frequencies in the tetrahydrate (991 cm⁻¹) and monohydrate (1020 cm⁻¹) forms. mdpi.com The distortion of the sulfate anion due to its coordination environment can also be inferred from the appearance of multiple bands in the symmetric stretching region. researchgate.net

| Vibrational Mode | Free SO₄²⁻ (Td symmetry) | Coordinated SO₄²⁻ (e.g., C₃v or C₂v symmetry) | Reference |

|---|---|---|---|

| ν₁ (Symmetric Stretch) | ~981 (Raman active) | Shifts in frequency, becomes IR active | mdpi.com |

| ν₂ (Bending) | ~451 (Raman active) | May split into multiple bands | mdpi.com |

| ν₃ (Antisymmetric Stretch) | ~1104 (IR and Raman active) | Splits into two or three bands | mdpi.commdpi.com |

| ν₄ (Bending) | ~613 (IR and Raman active) | Splits into two or three bands | mdpi.com |

Amine Ligand Vibrational Fingerprints

The coordination of an amine ligand to the zinc ion is readily identified through changes in the vibrational spectra of the amine's functional groups. The N-H stretching vibrations, typically observed in the 3500-3300 cm⁻¹ region, are particularly sensitive to coordination. Upon complexation, these bands often shift to lower frequencies, indicating a weakening of the N-H bond due to the donation of electron density from the nitrogen atom to the zinc ion. researchgate.netnih.gov

Furthermore, the N-H bending vibrations and C-N stretching vibrations of the amine ligand also exhibit shifts upon coordination. The appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the formation of Zn-N bonds, providing direct evidence of ligand coordination. ias.ac.in For instance, in complexes of zinc with amino acids, the coordination of the amino group is confirmed by shifts in the N-H stretching and bending frequencies. ias.ac.in

| Vibrational Mode | Free Amine | Coordinated Amine | Reference |

|---|---|---|---|

| N-H Stretch | 3500-3300 | Shifts to lower frequency | researchgate.net |

| N-H Bend | 1650-1580 | Shifts in frequency | ias.ac.in |

| C-N Stretch | 1250-1020 | Shifts in frequency | ias.ac.in |

| Zn-N Stretch | - | ~500-400 | ias.ac.in |

Characterization of Water of Hydration Vibrations

Water molecules in zinc amine sulfate hydrate (B1144303) complexes can exist as coordinated water (directly bonded to the zinc ion) or as lattice water (held within the crystal structure by hydrogen bonds). wikipedia.org Vibrational spectroscopy can distinguish between these different types of water molecules. Coordinated water typically exhibits characteristic vibrational modes, including rocking, wagging, and twisting, in the 900-600 cm⁻¹ region. researchgate.net The O-H stretching vibrations of water, generally appearing as a broad band between 3500 and 3200 cm⁻¹, can also provide information about the hydrogen bonding environment within the crystal lattice. researchgate.netmdpi.com The presence of distinct bands within this region can indicate different types of water molecules with varying hydrogen bond strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of zinc amine sulfate hydrate complexes in solution. While solid-state NMR can provide valuable information, solution-state NMR is particularly useful for characterizing species in their dissolved state. nih.govfrontiersin.org

¹H and ¹³C NMR are commonly employed to probe the organic amine ligands. frontiersin.org Chemical shifts in the ¹H and ¹³C spectra of the amine ligand upon complexation with zinc provide detailed information about the coordination environment. Protons and carbons closer to the coordination site experience more significant changes in their electronic environment and thus exhibit larger shifts. For instance, in zinc-amino acid complexes, the protons of the amino group and the alpha-carbon show noticeable shifts upon coordination. ias.ac.in

⁶⁷Zn NMR, although challenging due to the low natural abundance and quadrupolar nature of the ⁶⁷Zn nucleus, can provide direct information about the zinc coordination environment. nih.govhuji.ac.il The chemical shift of ⁶⁷Zn is highly sensitive to the nature of the coordinating ligands and the coordination geometry. nih.gov Studies have shown that the ⁶⁷Zn chemical shifts can span a wide range, allowing for the differentiation of various zinc complexes in solution. huji.ac.il

| Nucleus | Observed Parameter | Structural Information Gained | Reference |

|---|---|---|---|

| ¹H | Chemical Shift (δ) of Amine Protons | Confirmation of amine coordination, identification of binding site. | ias.ac.infrontiersin.org |

| ¹³C | Chemical Shift (δ) of Amine Carbons | Elucidation of the ligand's binding mode and conformation. | frontiersin.org |

| ⁶⁷Zn | Chemical Shift (δ) | Direct probe of the zinc coordination sphere (ligand type, coordination number). | nih.gov |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Bonding

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local coordination environment of zinc in these complexes.

XAS, which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is element-specific and can provide information on the oxidation state, coordination number, and identity of neighboring atoms. stanford.eduprinceton.edu The XANES region is sensitive to the oxidation state and coordination geometry of the zinc ion. nih.govresearchgate.net The EXAFS region provides information about the bond distances and coordination numbers of the atoms surrounding the zinc center. stanford.edu For instance, EXAFS can distinguish between Zn-O and Zn-N backscattering, allowing for the determination of the number of oxygen and nitrogen atoms in the first coordination shell of the zinc ion.

XPS provides information about the elemental composition and the chemical state of the elements at the surface of the material. nih.govresearchgate.net By analyzing the binding energies of the core-level electrons of zinc, nitrogen, sulfur, and oxygen, one can deduce the oxidation state and coordination environment of these elements. For example, a shift in the Zn 2p binding energy can indicate a change in the coordination environment of the zinc ion. Similarly, shifts in the N 1s and S 2p binding energies can confirm the coordination of the amine and sulfate groups, respectively. nih.gov

| Technique | Measured Parameter | Derived Information | Reference |

|---|---|---|---|

| XAS (XANES) | Absorption Edge Energy and Features | Zinc oxidation state, coordination geometry. | nih.govresearchgate.net |

| XAS (EXAFS) | Oscillatory Fine Structure | Zn-ligand bond distances, coordination numbers, identity of neighboring atoms. | stanford.edu |

| XPS | Core Electron Binding Energies (e.g., Zn 2p, N 1s, S 2p, O 1s) | Elemental composition, oxidation states, confirmation of ligand coordination. | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of zinc amine sulfate hydrate complexes and for obtaining information about their structure through fragmentation analysis. frontiersin.org Techniques such as electrospray ionization (ESI-MS) and fast atom bombardment (FAB-MS) are particularly useful for analyzing these non-volatile and thermally labile complexes. ias.ac.innih.gov

The mass spectrum of a zinc amine sulfate hydrate complex will show a molecular ion peak (or a pseudomolecular ion peak, such as [M+H]⁺) corresponding to the mass of the intact complex. The isotopic pattern of this peak, due to the natural abundance of zinc isotopes, can confirm the presence of zinc in the complex. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the molecular ion, a series of daughter ions are produced. The masses of these fragment ions can reveal the step-wise loss of ligands, such as water molecules, amine ligands, or parts of the amine ligand, providing insights into the connectivity of the complex. nih.gov

Theoretical and Computational Investigations of Zinc Amine Sulfate Hydrate Complexes

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of metal complexes. rsc.orgresearchgate.net It offers a favorable balance between computational cost and accuracy for studying the electronic structure and geometries of systems like zinc amine sulfate (B86663) hydrates. rsc.orgnih.gov By modeling these complexes, researchers can predict various properties before undertaking complex experimental synthesis and characterization. rsc.org Different DFT protocols, incorporating various functionals and basis sets, have been benchmarked against experimental data to ensure the reliability of the computational results. rsc.orgresearchgate.netnih.gov For instance, studies on zinc-amino acid complexes have shown that functionals like M06 and M06-L, paired with basis sets such as 6-311++G(d,p), yield results that are in close agreement with X-ray crystallography data. researchgate.netnih.gov

DFT calculations are extensively used to predict the most stable geometric arrangements of ligands around the central zinc(II) ion. Zinc is known for its flexible coordination sphere, commonly forming tetrahedral (4-coordinate), trigonal-bipyramidal or square-pyramidal (5-coordinate), and octahedral (6-coordinate) complexes. researchgate.netrsc.org DFT can determine the optimal geometry by finding the minimum energy structure on the potential energy surface.

In aqueous amine solutions, the zinc ion is coordinated by a mixture of ammonia (B1221849) (NH₃) and water (H₂O) molecules. The sulfate ion (SO₄²⁻) can exist as a counter-ion or directly coordinate to the zinc center. DFT calculations help predict the preferred coordination number and the specific arrangement of these ligands. For example, calculations have shown that in aqueous environments, the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, is a dominant species with a stable octahedral geometry. mdpi.comnih.gov When ammonia is introduced, it can substitute one or more water molecules. DFT studies predict that the coordination number often remains six in an octahedral arrangement, as seen in complexes like [Zn(NH₃)(H₂O)₅]²⁺, or can shift to four, resulting in a tetrahedral complex like [Zn(NH₃)₄]²⁺, which is also a well-known stable species. nih.govwikipedia.org

The relative stability of different isomeric forms (e.g., cis vs. trans isomers in a disubstituted octahedral complex) and complexes with varying numbers of amine and water ligands can be compared based on their calculated total energies. DFT results indicate that factors like ligand field stabilization, steric hindrance between ligands, and hydrogen bonding with the surrounding solvent molecules play a critical role in determining the most stable structure. researchgate.net

Table 1: Predicted Coordination Geometries and Properties of Zinc Complexes from DFT Studies

| Complex/System | Computational Method | Predicted Coordination | Key Findings |

|---|---|---|---|

| Zn(II)-Amino Acid Complexes | DFT (M06, M06-L) | Tetrahedral/Polymeric | Double molecule models more closely resemble the polymeric solid state. M06 and M06-L functionals provide high accuracy for bond lengths compared to experimental data. nih.gov |

| [ZnL(NCS)₂] (L=hydrazone) | DFT (B3LYP/6-31G) | Five-coordinate | DFT results supported experimental X-ray diffraction data, confirming a five-fold coordination for the zinc(II) ion. nih.gov |

| [Zn(H₂O)₄L]²⁺ (L=amines) | DFT (B3LYP/6-311+G**) | Five-coordinate reactant | The study focused on water exchange mechanisms, starting from a five-coordinate reactant complex. researchgate.net |

| General Zn(II) Complexes | Cambridge Structural Database Surveys & DFT | 4 and 6 most common | Surveys show coordination numbers of 4 (59%) and 6 (23%) are most frequent. DFT calculations show tetracoordination is preferred in low dielectric environments. nih.gov |

DFT calculations provide detailed information about the electronic structure of zinc amine sulfate hydrate (B1144303) complexes, including the nature of the coordinate bonds and the distribution of electric charge. The interaction between the Zn(II) ion and the ligands (ammonia and water) involves the donation of a lone pair of electrons from the nitrogen or oxygen atom to the vacant orbitals of the zinc ion.

Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the reactivity and electronic properties of the complex. nih.gov The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the complex; a larger gap implies higher stability. nih.gov

Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to calculate the partial atomic charges on each atom. These analyses typically show a significant positive charge on the zinc ion (though less than the formal +2 charge due to electron donation from ligands) and negative charges on the electronegative oxygen and nitrogen atoms. This charge distribution highlights the significant electrostatic component of the Zn-ligand bonds. The calculations also reveal the degree of charge transfer from the ligands to the metal center. Studies have shown that the charge transfer from coordinating atoms can be so substantial that the charge on the zinc ion is virtually neutralized, especially with more polarizable ligands. nih.gov This charge neutralization is a key feature of zinc's flexible coordination chemistry. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution-Phase Studies

While DFT is excellent for static, gas-phase models or implicit solvent models, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly in an explicit solvent environment that mimics a real solution. mdpi.comnih.gov For zinc amine sulfate hydrate complexes, MD simulations provide a time-resolved picture of the interactions between the complex, solvent molecules, and any counter-ions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are particularly powerful. In this approach, the core of the complex (the zinc ion and its first coordination shell) is treated with a high-level QM method like DFT, while the surrounding solvent is treated with a less computationally expensive MM force field. nih.gov This allows for an accurate description of the electronic effects within the complex while still being able to simulate a large system for a sufficient duration.

MD simulations reveal the structure and stability of the hydration shells around the zinc complex. For the [Zn(NH₃)(H₂O)₅]²⁺ complex, ab initio QM/MM MD studies have shown a stable first solvation shell with mean Zn-O and Zn-N distances of approximately 2.2 Å and 2.1 Å, respectively. nih.gov These simulations also characterize the more labile second solvation shell, which for this complex consists of about 19 water molecules on average. nih.gov

A key parameter obtained from MD simulations is the mean residence time (MRT) of ligands in the coordination shells. The MRT indicates how long, on average, a ligand stays bound to the metal center before being exchanged with a molecule from the bulk solvent. The introduction of an ammonia ligand into the first coordination shell of a hexaaquazinc(II) ion has been shown to affect the dynamics of the surrounding water molecules, for instance, by decreasing the MRT of water molecules in the second shell. nih.gov

Table 2: Representative Findings from MD Simulations of Aqueous Zinc Complexes

| System | Simulation Type | Key Dynamic Properties Investigated | Representative Findings |

|---|---|---|---|

| [Zn(NH₃)(H₂O)₅]²⁺ in water | QM/MM MD | Solvation shell structure, ligand residence time | First shell is stable; second shell MRT is 7.2 ps, shorter than for [Zn(H₂O)₆]²⁺ (10.5 ps). nih.gov |

| Aqueous Zn²⁺ | Ab Initio MD (AIMD) | Coordination number fluctuations, solvent exchange | Both hexacoordinated (dominant) and pentacoordinated species are present. Two full solvent exchange events were observed directly. mdpi.com |

| Zn²⁺ in Acetonitrile (B52724)/Water | Classical MD | Solvation shell composition | Even at 10 vol% acetonitrile, the first solvation shell of Zn²⁺ is dominated by water, with an average of 5.8 water molecules and only 0.2 acetonitrile molecules. acs.org |

| Zinc-peptide complex in water | Classical MD | Conformational stability | Zn(II) binding stabilizes helical conformations in peptides by acting as a structural staple. nih.gov |

Mechanistic Studies of Complexation and Ligand Exchange Reactions

Understanding how ligands associate with and dissociate from the zinc center is fundamental to its chemistry. Computational methods allow for the detailed exploration of reaction mechanisms, including the energetics of the process and the structures of transient species like transition states.

[Zn(H₂O)₆]²⁺ + NH₃ ⇌ [Zn(NH₃)(H₂O)₅]²⁺ + H₂O

A negative reaction energy indicates that the substitution is thermodynamically favorable. These calculations can be performed for successive substitutions to understand the preferred stoichiometry of the final zinc-amine complex. The binding energy of a ligand to the metal center is a critical factor. For instance, DFT calculations combined with continuum solvent models can estimate the free energies of interaction between zinc and various ligands. nih.gov Studies comparing the binding of different ligands have found that the type of ligand significantly impacts the relative strength of electrostatic and polarization interactions. nih.gov Quantum computations have also been used to support experimental findings on the selective adsorption of metal ions, with calculations of metal-oxygen binding energies correlating with observed adsorption capacity. acs.org

To understand the kinetics of ligand exchange, it is necessary to identify the reaction pathway and the associated energy barrier (activation energy). DFT is used to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate connecting reactants and products. rsc.org A transition state is characterized by having exactly one imaginary vibrational frequency. rsc.org

For ligand exchange on a zinc complex, the mechanism can be associative (A), dissociative (D), or interchange (I).

In an associative mechanism, the incoming ligand first binds to the complex, forming a higher-coordinate intermediate, which then releases the outgoing ligand.

In a dissociative mechanism, the outgoing ligand first detaches, forming a lower-coordinate intermediate, which is then attacked by the incoming ligand.

Computational studies on water exchange for [Zn(H₂O)₄L]²⁺ complexes (where L is an amine) have shown that the reactions proceed via an associative pathway, involving the formation of a six-coordinate intermediate. researchgate.net The calculations reveal that both electronic and steric effects of the amine ligands influence the height of the activation barrier and the stability of the intermediate. researchgate.net By mapping the entire reaction pathway using methods like Intrinsic Reaction Coordinate (IRC) calculations, researchers can confirm that the identified transition state correctly connects the reactant and product states, providing a complete picture of the reaction mechanism. rsc.org

Table 3: Calculated Activation Energies for Zinc-Catalyzed Reactions

| Reaction | Computational Method | Mechanism | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Water exchange on [Zn(H₂O)₄L]²⁺ | DFT (B3LYP) | Associative (A) | Varies with amine ligand L due to electronic and steric effects. researchgate.net |

| Oxidation of alcohol to aldehyde | DFT (B3PW91) | Inner Sphere (β-hydride elimination) | 31.78 |

| Oxidation of alcohol to aldehyde | DFT (B3PW91) | Outer Sphere (H-shift to peroxide) | 22.63 |

Note: The oxidation study illustrates how DFT can compare different possible mechanistic pathways for a reaction involving a zinc complex. The lower activation barrier for the outer-sphere mechanism suggests it is the more likely pathway. rsc.org

Reactivity and Reaction Pathways of Zinc Amine Sulfate Hydrate Complexes

Ligand Exchange Dynamics and Kinetic Studies

Ligand exchange in zinc amine sulfate (B86663) hydrate (B1144303) complexes is a fundamental process that influences their stability and reactivity in solution. The zinc(II) ion, being a d¹⁰ metal, does not have ligand field stabilization effects, leading to flexible coordination geometries and typically rapid ligand exchange reactions. The dynamics of these exchanges are often studied to understand reaction mechanisms and the factors that control them.

Quantum-chemical calculations have been employed to study water-exchange reactions on five-coordinate zinc complexes of the type [Zn(H₂O)₄(L)]²⁺·2H₂O, where L can be an amine ligand like ammonia (B1221849) (NH₃) or various substituted amines. researchgate.net These studies reveal that the water-exchange reactions tend to follow an associative (A) pathway, which involves the formation of a six-coordinate intermediate. researchgate.netnih.gov The general mechanism can be represented as:

[Zn(NH₃)ₓ(H₂O)ᵧ(SO₄)] + H₂O ⇌ [Zn(NH₃)ₓ(H₂O)ᵧ₊₁(SO₄)] → [Zn(NH₃)ₓ(H₂O)ᵧ(SO₄)] + H₂O

The electronic and steric properties of the amine ligands play a significant role in influencing the activation barrier and the stability of the six-coordinate intermediate. researchgate.net For instance, bulkier amine ligands can sterically hinder the approach of an incoming water molecule, potentially slowing down the exchange rate. Conversely, the basicity of the amine ligand can affect the electronic properties of the zinc center and, consequently, the activation energy of the exchange process. nih.gov

Table 1: Factors Influencing Ligand Exchange Dynamics in Zinc Amine Complexes

| Factor | Influence on Ligand Exchange | Reference |

| Nature of Amine Ligand | Electronic effects (basicity) and steric hindrance affect the activation barrier and stability of intermediates. | researchgate.net |

| Solvent | The coordinating ability of the solvent can influence the reaction pathway and rate. | nih.gov |

| Temperature | Higher temperatures generally increase the rate of ligand exchange. | researchgate.net |

| pH | pH can affect the protonation state of amine ligands and the hydrolysis of the zinc ion, altering the complex's stability and reactivity. | patsnap.com |

Thermal Decomposition Pathways and Stability in Various Environments

The thermal stability of zinc amine sulfate hydrate complexes is a crucial characteristic, particularly for their storage and application in environments with varying temperatures. The decomposition process typically occurs in a stepwise manner, involving dehydration, deamination, and finally, the decomposition of the sulfate group.

Studies on the thermal decomposition of related zinc sulfate hydrates, such as ZnSO₄·7H₂O and zinc hydroxy-sulfate-hydrate minerals, provide a model for understanding the thermal behavior of zinc amine sulfate hydrate. patsnap.comresearchgate.net The general sequence of decomposition events is as follows:

Dehydration: The initial stage involves the loss of water of hydration. This often occurs in multiple steps, corresponding to the removal of water molecules with different binding energies. researchgate.net For zinc sulfate heptahydrate, dehydration begins at relatively low temperatures.

Deamination: Following dehydration, the amine ligands are lost. The temperature at which this occurs depends on the strength of the zinc-amine bond.

Sulfate Decomposition: At higher temperatures, the anhydrous zinc sulfate decomposes to form zinc oxide (ZnO) and sulfur oxides (SO₂ and SO₃). researchgate.netresearchgate.net

The thermal decomposition of zinc sulfate monohydrate (ZnSO₄·H₂O) has been shown to proceed through the formation of an intermediate, zinc oxysulfate (ZnO·2ZnSO₄), before complete decomposition to ZnO at temperatures around 800-930°C. researchgate.netmdpi.com The presence of a catalyst can influence the decomposition temperature and the nature of the intermediate products. mdpi.com

The stability of these complexes is also highly dependent on the surrounding environment, particularly humidity. researchgate.netusgs.gov Hydrated sulfate minerals can change their hydration state depending on the relative humidity and temperature. researchgate.net This is a critical consideration for the storage and handling of zinc amine sulfate hydrate complexes to prevent unwanted changes in their composition and properties.

Table 2: General Thermal Decomposition Stages for Zinc Sulfate Hydrate Complexes

| Temperature Range (approximate) | Decomposition Event | Products | Reference |

| 250–400 °C | Dehydration | Anhydrous Zinc Sulfate, Water Vapor | mdpi.com |

| 700–800 °C | Formation of Intermediate | Zinc Oxysulfate (ZnO·2ZnSO₄), SO₂, O₂ | researchgate.netmdpi.com |

| > 800 °C | Final Decomposition | Zinc Oxide (ZnO), SO₂, O₂ | researchgate.netresearchgate.net |

Note: The exact temperatures can vary depending on the specific complex, heating rate, and atmospheric conditions.

Redox Chemistry and Electrochemical Behavior (if applicable)

The redox chemistry of zinc amine sulfate hydrate complexes is primarily dictated by the zinc(II) ion. Zinc is generally considered redox-inactive under typical biological and environmental conditions because it exists almost exclusively in the +2 oxidation state. acs.orgnih.gov The Zn²⁺/Zn⁰ redox potential is quite negative, indicating that zinc metal is a good reducing agent, but the zinc(II) ion is difficult to reduce further. libretexts.orgyoutube.comlibretexts.org

This redox stability is a key feature of zinc's role in many chemical and biological systems. acs.org However, the ligands coordinated to the zinc ion can undergo redox reactions. For instance, if the amine ligand has redox-active functional groups, the complex as a whole could exhibit electrochemical behavior. The sulfate ion is also generally stable to redox changes under moderate conditions but can be reduced at very high temperatures during decomposition.

In the context of electrochemistry, the focus is often on the deposition and stripping of zinc metal from solutions containing zinc ions, which is relevant to applications such as batteries and electroplating. The addition of amine-containing additives to zinc sulfate electrolytes has been shown to influence the electrodeposition of zinc. researchgate.netnih.gov These additives can affect the structure of the electrochemical double layer and the kinetics of the zinc deposition process, for example, by increasing the overpotential for deposition. acs.org

While the "Sulfuric acid amine hydrate ZINC" complex itself is not typically designed for redox applications in the way a transition metal complex with multiple stable oxidation states might be, its components and the surrounding electrolyte can participate in electrochemical processes. For example, in aqueous zinc-ion batteries, the zinc sulfate electrolyte and various additives play a crucial role in the cell's performance and stability. researchgate.netresearchgate.net

Table 3: Electrochemical Properties Relevant to Zinc Amine Sulfate Systems

| Property | Description | Relevance | Reference |

| Zinc Redox Potential (Zn²⁺/Zn) | Highly negative, making Zn metal a strong reducing agent and Zn²⁺ a stable ion. | Underpins the use of zinc as an anode in batteries. | libretexts.orgyoutube.com |

| Ligand Redox Activity | Amine and sulfate ligands are generally redox-inactive under mild conditions. | The complex's redox behavior is dominated by the zinc center. | nih.gov |

| Electrolyte Additive Effects | Amine-containing molecules can alter the kinetics of zinc deposition and stripping. | Important for controlling the morphology and stability of zinc electrodes. | nih.govacs.org |

Advanced Applications in Materials Science and Catalysis

Precursors for Functional Zinc-Containing Materials

Zinc sulfamate (B1201201) hydrate (B1144303) serves as a valuable precursor for the creation of sophisticated zinc-containing materials, including nanoparticles and hybrid organic-inorganic structures. Its decomposition and reactivity can be precisely controlled to yield materials with desired morphologies and properties.

Synthesis of Zinc Oxide (ZnO) Nanoparticles and Nanostructures

Zinc oxide (ZnO) nanoparticles and nanostructures are of great interest due to their unique electronic, optical, and photocatalytic properties. Zinc sulfamate hydrate can be utilized as a precursor to synthesize ZnO nanomaterials through methods such as thermal decomposition and precipitation.

The synthesis of ZnO nanoparticles from zinc precursors is influenced by various factors, including the type of precursor, temperature, and the presence of surfactants or capping agents. nih.govrsc.org For instance, the thermal decomposition of zinc-containing precursors, like zinc acetate (B1210297), has been shown to yield ZnO. The calcination temperature plays a crucial role in the crystallinity and particle size of the resulting ZnO. researchgate.netmdpi.com Higher calcination temperatures generally lead to increased crystallinity. researchgate.net Similarly, the thermal decomposition of zinc oxalate (B1200264) dihydrate, formed from zinc sulfate (B86663), produces ZnO particles, with the optimal sintering temperature influencing the material's electrochemical performance. mdpi.com

While specific studies detailing the direct use of zinc sulfamate are limited, the principles governing the decomposition of other zinc salts can be applied. The general process involves the thermal treatment of zinc sulfamate hydrate, leading to the decomposition of the sulfamate ligand and the formation of zinc oxide. The reaction conditions, such as temperature and atmosphere, would be critical in controlling the size, shape, and defect structure of the resulting ZnO nanoparticles. For example, a mechanochemical process involving the milling of zinc chloride and sodium carbonate, followed by calcination, has been used to produce ZnO with varying crystallite sizes depending on the milling time and calcination temperature. nih.gov

| Precursor | Synthesis Method | Key Parameters | Resulting ZnO Properties | Reference |

| Zinc Acetate | Thermal Decomposition | Calcination Temperature (300-700 °C) | Increased crystallinity with higher temperature. | researchgate.net |

| Zinc Sulfate | Precipitation & Thermal Decomposition | Sintering Temperature (e.g., 600 °C) | Micron-sized particles, influences electrochemical performance. | mdpi.com |

| Zinc Chloride | Mechanochemical & Calcination | Milling Time, Calcination Temperature | Nanocrystallite size control (e.g., 21-35 nm). | nih.gov |

| Zinc Nitrate | Hydrothermal | Temperature, Time | Control over particle shape and size (e.g., 100 nm - 20 µm). | nih.gov |

Fabrication of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., strength, thermal stability). Zinc sulfamate can be a key ingredient in the synthesis of such materials through processes like the sol-gel method. researchgate.net

The fabrication of these hybrids can involve the copolymerization of functional organosilanes with metal alkoxides or the encapsulation of organic molecules within an inorganic matrix. researchgate.net For instance, sulfonated zinc phosphonate (B1237965) has been used to create a porous organic-inorganic hybrid material. researchgate.net This material demonstrated high acidity and hydrophilicity, making it an efficient heterogeneous catalyst. researchgate.net

Another approach involves anchoring ZnO nanoparticles, which can be derived from zinc sulfamate, onto a polymer-silica composite. For example, ZnO nanoparticles have been anchored to a composite made from polythiophene and hexagonally ordered silica. researchgate.net This creates a stable inorganic-organic hybrid with potential applications in areas like solid-phase microextraction. researchgate.net The synthesis of such materials often involves in-situ polymerization techniques to create strong linkages between the organic and inorganic phases.

Catalytic Activity in Diverse Organic Transformations

The Lewis acidic nature of the zinc ion in zinc sulfamate, combined with the properties of the sulfamate anion, imparts significant catalytic activity for a range of organic reactions. It has emerged as a promising catalyst for polymerization, condensation, and hydrogenation/dehydrogenation reactions.

Polymerization Reactions (e.g., Ring-Opening Polymerization)

Ring-opening polymerization (ROP) is a crucial method for synthesizing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). Various zinc-based catalysts have been shown to be highly effective for this transformation. nih.goviaamonline.orgresearchgate.net

Research has demonstrated that zinc complexes, such as those with prolinate ligands, can catalyze the polymerization of lactides. iaamonline.org These catalysts are often biocompatible, which is a significant advantage for producing polymers for medical applications. researchgate.net The structure of the zinc catalyst, including the nature of the ligands, can influence the polymerization process, affecting factors like the rate of reaction and the stereochemistry of the resulting polymer. researchgate.net For example, zinc(II) aryl carboxylate complexes supported by Schiff base ligands have been used for the ROP of ε-caprolactone and lactides, with the electronic properties of the ligands affecting the catalytic activity. nih.gov

| Catalyst System | Monomer | Key Findings | Reference |

| Zinc (L-prolinate)2 | L,L-lactide, D,L-lactide | Produces linear PLA oligomers; less racemization observed. | iaamonline.org |

| Zinc(II) aryl carboxylate complexes | ε-caprolactone, lactides | Catalytic activity influenced by the electronic properties of the ligands. | nih.gov |

| Chiral NNO-tridentate Schiff base zinc complexes | Lactides | Effective at ambient temperature; produce polymers with controlled molecular weights. | researchgate.net |

Condensation Reactions (e.g., Henry and Knoevenagel Reactions)

Zinc-based catalysts have proven to be efficient in promoting condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

The Henry reaction , or nitroaldol reaction, involves the addition of a nitroalkane to a carbonyl compound. Zinc catalysts, often in the form of metal-organic frameworks (MOFs) or complexes with specific ligands, can facilitate this reaction with high yields and diastereoselectivity. rsc.orgnih.gov For example, zinc MOFs have been used as recyclable heterogeneous catalysts for the Henry reaction between various aldehydes and nitroalkanes. rsc.org Dinuclear zinc catalysts have also been employed for asymmetric Henry reactions, leading to the synthesis of chiral β-hydroxy nitroalkanes. nih.govresearchgate.net

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group. While some catalyst-free methods exist, heterogeneous catalysts are often preferred for their ease of separation and recyclability. rsc.orgnih.gov Zinc-based catalysts can be effective in this reaction, leveraging the Lewis acidity of the zinc center to activate the carbonyl group.

| Reaction | Catalyst System | Substrates | Key Findings | Reference |

| Henry Reaction | Zinc metal-organic frameworks | Aldehydes, nitroalkanes | Heterogeneous, recyclable catalyst with good diastereoselectivity. | rsc.org |

| Henry Reaction | Dinuclear zinc catalysts with modified ligands | Aldehydes, nitroalkanes | Enables asymmetric synthesis of β-hydroxy nitroalkanes. | nih.gov |

| Henry Reaction | Ferrocenyl-substituted aziridinylmethanol with zinc | Aldehydes, α-ketoesters | High yields (up to 97%) and enantioselectivity (up to 91%). | researchgate.net |

Hydrogenation and Dehydrogenation Reactions

Zinc-based catalysts are also active in hydrogenation and dehydrogenation reactions, which are critical processes in the chemical industry.

In hydrogenation reactions , zinc catalysts have been used for the selective reduction of functional groups. For instance, a heterogeneous Zn(0) catalyst has been reported for the mild and selective hydrogenation of nitroarenes to anilines using H2 gas at atmospheric pressure. rsc.org This method shows high conversion and selectivity, even in the presence of other reducible functional groups. rsc.org While noble metals like palladium are commonly used for hydrogenation, the development of non-precious metal catalysts like zinc is of great interest. wikipedia.org

For dehydrogenation reactions , zinc-based catalysts have shown promise in the conversion of alkanes to alkenes. A high-density coordinatively unsaturated zinc cation (Zncus) catalyst supported on zinc silicate (B1173343) has demonstrated good catalytic performance for the direct dehydrogenation of ethylbenzene (B125841) to styrene (B11656), with high selectivity and excellent regeneration ability. acs.org The Zncus sites are believed to efficiently activate the C-H bonds of the alkane. acs.org

| Reaction | Catalyst System | Substrates | Key Findings | Reference |

| Hydrogenation | Heterogeneous Zn(0) | Nitroarenes | High conversion (up to 99%) and selectivity (>99%) under mild conditions. | rsc.org |

| Dehydrogenation | High-density coordinatively unsaturated Zn cation on zinc silicate | Ethylbenzene | Good initial conversion (~40%) and high selectivity to styrene (>98%). | acs.org |

Advanced Applications of Sulfuric Acid Amine Hydrate ZINC in Materials Science and Catalysis

The compound commonly referred to as "this compound," chemically known as zinc sulfamate, is emerging as a material of significant interest in various advanced scientific fields. This article explores its specific applications in materials science and catalysis, focusing on stereoselective catalysis, photofunctional materials, and electrochemical applications, based on current research findings.

Environmental Coordination Chemistry and Speciation of Zinc Amine Sulfate Hydrates

Speciation of Zinc(II) Complexes in Aqueous Environments

In aqueous environments, the zinc(II) ion does not exist as a simple hydrated ion. Instead, it forms a variety of complexes with available ligands, including water molecules, hydroxide (B78521) ions, and in the context of the parent compound, amine and sulfate (B86663) ions. The relative concentration of these different zinc species is known as its speciation.

The speciation of zinc(II) is highly dependent on the pH of the solution. In acidic to near-neutral conditions (pH < 7), the predominant species is the hydrated zinc ion, [Zn(H₂O)₆]²⁺. researchgate.net As the pH increases, hydrolysis occurs, leading to the formation of various hydroxo complexes. For instance, at a pH of 8.5, Zn(OH)⁺ becomes a minor species, while Zn(OH)₂⁰ is the predominant form in the pH range of 8.5 to 11.5. researchgate.net

In the presence of ammonia (B1221849) (amine), a series of zinc ammine complexes can form, such as [Zn(NH₃)]²⁺, [Zn(NH₃)₂]²⁺, [Zn(NH₃)₃]²⁺, and [Zn(NH₃)₄]²⁺. The stability of these ammine complexes is also pH-dependent, generally forming in a pH range of 7 to 12. researchgate.net At lower zinc concentrations, these complexes can form at a slightly lower pH range of 7-10. shahroodut.ac.ir However, at a pH above 12, ammonia's ability to form complexes diminishes, and crystalline ZnO becomes the stable form. shahroodut.ac.ir

Interactive Data Table: Predominant Zinc(II) Species at Various pH Ranges in Aqueous Environments

| pH Range | Predominant Zinc(II) Species | Reference |

| < 7 | [Zn(H₂O)₆]²⁺ | researchgate.net |

| 7 - 12 | [Zn(NH₃)ₓ]²⁺ (in the presence of ammonia) | researchgate.net |

| 8.5 | Zn(OH)⁺ (minor species) | researchgate.net |

| 8.5 - 11.5 | Zn(OH)₂⁰ | researchgate.net |

| > 12 | ZnO (crystalline) | shahroodut.ac.ir |

Influence of pH and Counterions on Complex Formation

The formation and stability of zinc amine sulfate hydrate (B1144303) complexes in the environment are profoundly influenced by pH and the presence of various counterions. As a Lewis acid, the Zn(II) ion's affinity for ligands, which act as Lewis bases, is a key factor in complex formation. uri.edu

Influence of pH: As detailed in the previous section, pH is a master variable controlling zinc speciation. In acidic solutions, the high concentration of H₃O⁺ ions competes with zinc for binding to basic anions, which can increase the solubility of some zinc compounds. uri.edu Conversely, in basic solutions, the increased concentration of hydroxide ions leads to the precipitation of zinc hydroxide or the formation of hydroxo complexes. researchgate.neturi.edu The complexation of zinc with dissolved organic carbon (DOC) from sources like landfill leachate has been shown to increase with rising pH. psu.edu

Influence of Counterions: The nature of the counterions present in the aqueous environment can significantly affect the coordination sphere of the zinc ion. For instance, the presence of chloride, nitrate, or acetate (B1210297) as counterions can lead to the formation of different zinc(II) iminopyridine complexes with varying stability and lipophilicity. mdpi.com Sulfate ions can participate in the formation of zinc complexes and have been shown to potentially enhance the dissolution of zinc oxide in ammonia. shahroodut.ac.ir The coordination of different ligands, such as a mix of N, S, or O donors, can result in complexes with diverse geometries and stabilities. msu.ruresearchgate.net The choice of counter anion, such as perchlorate (B79767) versus nitrate, can also have a major impact on the properties of the resulting energetic coordination compounds. nih.gov

Interactive Data Table: Effect of pH and Counterions on Zinc Complexation

| Factor | Influence on Zinc Complex Formation | Research Findings | Reference |

| pH | Determines the dominant zinc species (hydrated, hydroxo, or ammine complexes). | In acidic solutions, solubility can be enhanced. In basic solutions, precipitation of hydroxides or formation of hydroxo complexes occurs. Complexation with DOC increases with pH. | researchgate.neturi.edupsu.edu |

| Counterions (e.g., Cl⁻, NO₃⁻, SO₄²⁻) | Affects the stability, structure, and properties of the resulting zinc complexes. | Sulfate can improve the dissolution of zinc oxide in ammonia. Different anions lead to complexes with varied properties. | shahroodut.ac.irmdpi.com |

Interactions with Other Environmental Ligands

In natural environments, zinc amine sulfate hydrate and its dissociation products will interact with a multitude of other ligands besides water, hydroxide, and ammonia. These ligands are ubiquitous in soils and natural waters and play a crucial role in zinc's environmental chemistry.